molecular formula C8H8N2O3 B12980429 3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No.: B12980429
M. Wt: 180.16 g/mol
InChI Key: WYYMBKAQXSOPBL-UHFFFAOYSA-N
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Description

3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that features a unique pyrrolo[1,2-b]pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with an acylating agent followed by cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as KMnO4 or CrO3 can be used under acidic conditions.

    Reduction: Reagents like NaBH4 or LiAlH4 are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylic acid groups make it versatile for various chemical transformations and biological interactions.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3-formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-4-5-6-2-1-3-10(6)9-7(5)8(12)13/h4H,1-3H2,(H,12,13)

InChI Key

WYYMBKAQXSOPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)C(=O)O)C=O

Origin of Product

United States

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